molecular formula C12H7F3N2O B2865743 2-(2-Oxo-2-(4-(trifluoromethyl)phenyl)ethyl)malononitrile CAS No. 312308-30-8

2-(2-Oxo-2-(4-(trifluoromethyl)phenyl)ethyl)malononitrile

Cat. No. B2865743
CAS RN: 312308-30-8
M. Wt: 252.196
InChI Key: CWFDAAVYVKTGLR-UHFFFAOYSA-N
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Description

“2-(2-Oxo-2-(4-(trifluoromethyl)phenyl)ethyl)malononitrile” is a chemical compound with the CAS Number: 312308-30-8. Its molecular weight is 252.2 and its IUPAC name is 2-{2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl}malononitrile . It is stored at a temperature of 28°C .


Synthesis Analysis

The synthesis of this compound involves the reaction of a compound (1-11-1) with malononitrile in the presence of ethanol. An aqueous solution of NaOH is added to the reaction solution, which is then stirred vigorously for 30 minutes under ambient conditions. The resulting solid is isolated by vacuum filtration and washed with a cold 50% EtOH/H2O solution to yield the desired compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H7F3N2O/c13-12(14,15)10-3-1-9(2-4-10)11(18)5-8(6-16)7-17/h1-4,8H,5H2 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 252.19 . It is stored at a temperature of 28°C . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available data.

Scientific Research Applications

  • Catalytic Applications : Babaie and Sheibani (2011) discussed the use of malononitrile in a four-component reaction facilitated by nanosized magnesium oxide, producing pyranopyrazole derivatives. This method highlights the role of malononitrile in catalyzing complex chemical reactions (Babaie & Sheibani, 2011).

  • Synthesis of Complex Compounds : Abdelrazek et al. (2001) demonstrated the use of malononitrile in the synthesis of pyridazine, pyridazino[2,3-a]quinazoline, and pyrrole derivatives from ethyl benzoylacetate. This process exemplifies the role of malononitrile in the formation of diverse heterocyclic compounds (Abdelrazek et al., 2001).

  • Pharmaceutical Research : In pharmaceutical research, Sidhu, Sharma, and Rai (2010) explored the antifungal potential of compounds synthesized through the reaction of malononitrile with various ethanones. This study indicates the potential of malononitrile-derived compounds in developing antifungal agents (Sidhu, Sharma, & Rai, 2010).

  • Optical and Sensing Applications : Chen et al. (2015) synthesized a novel molecule using malononitrile for detecting cyanide ions. The molecule's sensitivity and selectivity towards cyanide ions underline malononitrile's utility in creating specific chemical sensors (Chen et al., 2015).

  • Novel Material Synthesis : Cho et al. (2008) developed star-shaped, nonlinear optical molecular glasses using a derivative of malononitrile. This research demonstrates the application of malononitrile in the field of advanced material sciences, particularly in creating materials with unique optical properties (Cho et al., 2008).

properties

IUPAC Name

2-[2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3N2O/c13-12(14,15)10-3-1-9(2-4-10)11(18)5-8(6-16)7-17/h1-4,8H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWFDAAVYVKTGLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CC(C#N)C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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